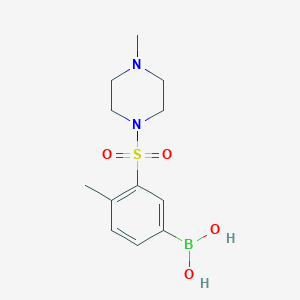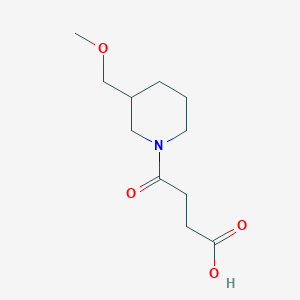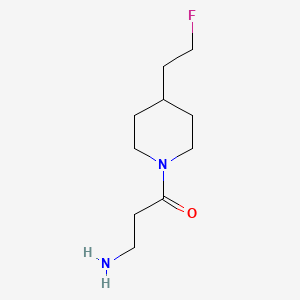![molecular formula C11H11Cl2NO2 B1531477 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340551-40-7](/img/structure/B1531477.png)
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.11 g/mol. It is a derivative of azetidine, a four-membered heterocyclic compound containing one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines, including derivatives like 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, has been a subject of research. One method involves the aza-Michael addition of NH-heterocycles . Another approach involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis
The molecular structure of 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid can be inferred from its molecular formula, C11H11Cl2NO2. It contains an azetidine ring, which is a four-membered cyclic structure with one nitrogen atom .Chemical Reactions Analysis
Azetidines, including 1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, can participate in various chemical reactions. For instance, they can undergo aza-Michael addition reactions with NH-heterocycles . They can also participate in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a compound that shares structural characteristics with azetidine derivatives, which have been explored in various chemical synthesis and modification contexts. Research on azetidines has shown their utility in generating novel compounds through reactions with nucleophiles, demonstrating their versatility in synthetic chemistry. For instance, azetidines can undergo reactions with thiols, alcohols, and amines to yield aziridines and aminoacrylates, highlighting their potential in creating diverse molecular architectures (Alves et al., 1999).
Biological Applications
In the realm of biology, azetidine-2-carboxylic acid derivatives, similar to the compound , have been studied for their biological activities. These derivatives have been found in nature and have shown significant biological effects, such as inhibiting protein synthesis and altering enzyme activity due to their incorporation into proteins in place of proline. This activity suggests potential research applications in understanding protein synthesis mechanisms and designing inhibitors (Fowden, 1963).
Material Science and Polymers
Azetidine-containing compounds have also found applications in material science, particularly in the development of self-curable polyurethane dispersions. These compounds can undergo ring-opening reactions to form polymeric networks, offering a novel approach to creating durable and stable polymeric materials. Such advancements underscore the potential of azetidine derivatives in the development of new materials with unique properties and applications (Wang et al., 2006).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDQPXWDPLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)






![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)




